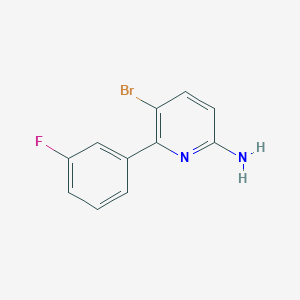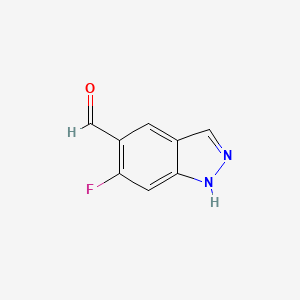
6-氟-1H-吲唑-5-甲醛
概述
描述
Synthesis Analysis
The synthesis of indazoles, including 6-fluoro-1H-indazole-5-carbaldehyde, has been a topic of interest in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 6-fluoro-1H-indazole-5-carbaldehyde consists of a bicyclic system, which includes a pyrazole ring and a benzene ring .Chemical Reactions Analysis
Indazole-containing compounds, including 6-fluoro-1H-indazole-5-carbaldehyde, have been synthesized through various chemical reactions . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .科学研究应用
药物化学:抗癌剂
“6-氟-1H-吲唑-5-甲醛”是合成吲唑衍生物的前体,由于其药理特性,吲唑衍生物在药物化学领域中占据重要地位。 这些衍生物因其抗癌活性而受到关注,特别是作为激酶抑制剂和凋亡诱导剂 。吲唑环上的氟基团可以增强分子与生物靶标相互作用的能力,从而可能导致更有效的癌症疗法。
药物开发:HIV蛋白酶抑制剂
利用“6-氟-1H-吲唑-5-甲醛”合成的基于吲唑的化合物已被研究作为HIV蛋白酶抑制剂的作用 。这些抑制剂在HIV/AIDS的治疗中至关重要,因为它们通过干扰蛋白酶来阻止病毒成熟和复制。
材料科学:功能分子
在材料科学中,“6-氟-1H-吲唑-5-甲醛”有助于开发具有潜在应用于电子设备和传感器的功能分子 。吲唑衍生物的电子特性可以针对特定功能进行调整,使其成为该领域的宝贵材料。
化学合成:过渡金属催化反应
该化合物用于过渡金属催化反应来合成各种吲唑衍生物 。这些反应在化学合成中意义重大,因为它们通常会生成高纯度且副产物较少的产物,这对于工业规模生产至关重要。
环境应用:绿色化学
涉及“6-氟-1H-吲唑-5-甲醛”的合成途径符合绿色化学原理,旨在减少废物并避免使用有害物质 。这种方法在开发可持续的化学工艺中越来越重要,这些工艺可以最大限度地减少对环境的影响。
工业应用:染料和颜料的中间体
吲唑衍生物,包括那些源自“6-氟-1H-吲唑-5-甲醛”的衍生物,用作染料和颜料生产中的中间体 。这些化合物为创造各种颜色提供了结构基础,并在从纺织品到印刷的各个行业中使用。
未来方向
Indazole-containing derivatives, including 6-fluoro-1H-indazole-5-carbaldehyde, have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on developing more efficient synthetic approaches and exploring their potential medicinal applications .
生化分析
Biochemical Properties
6-fluoro-1H-indazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of 6-fluoro-1H-indazole-5-carbaldehyde to the active site of the enzyme. This compound’s ability to inhibit enzyme activity makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
Cellular Effects
6-fluoro-1H-indazole-5-carbaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to alterations in downstream signaling pathways. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes. These changes in gene expression can lead to alterations in cellular metabolism, impacting processes such as energy production, biosynthesis, and cell growth .
Molecular Mechanism
The molecular mechanism of 6-fluoro-1H-indazole-5-carbaldehyde involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. For instance, it can inhibit enzyme activity by binding to the active site and preventing substrate binding. Additionally, 6-fluoro-1H-indazole-5-carbaldehyde can modulate gene expression by interacting with transcription factors, leading to changes in the transcription of target genes. These molecular interactions are often mediated by hydrogen bonds, hydrophobic interactions, and other non-covalent interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-fluoro-1H-indazole-5-carbaldehyde can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-fluoro-1H-indazole-5-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 6-fluoro-1H-indazole-5-carbaldehyde vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. These dosage-dependent effects are crucial for determining the therapeutic potential and safety profile of 6-fluoro-1H-indazole-5-carbaldehyde .
Metabolic Pathways
6-fluoro-1H-indazole-5-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have different biological activities. The metabolic pathways of 6-fluoro-1H-indazole-5-carbaldehyde can influence its overall biological effects, including its potency, duration of action, and potential toxicity .
Transport and Distribution
The transport and distribution of 6-fluoro-1H-indazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 6-fluoro-1H-indazole-5-carbaldehyde within cells can influence its biological activity and effectiveness .
Subcellular Localization
6-fluoro-1H-indazole-5-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism .
属性
IUPAC Name |
6-fluoro-1H-indazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-8-5(3-10-11-8)1-6(7)4-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWTYNPFUNLQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

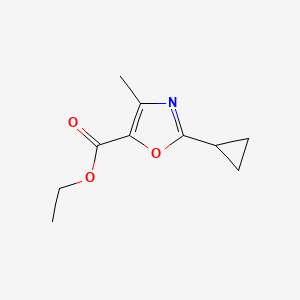
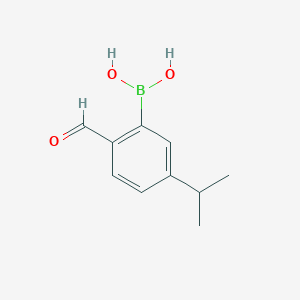


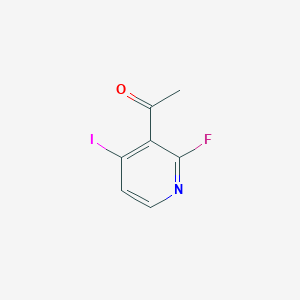
![tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B1442111.png)

![5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442113.png)
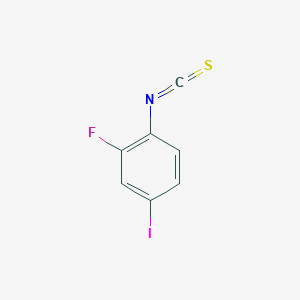
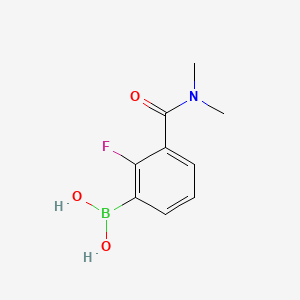
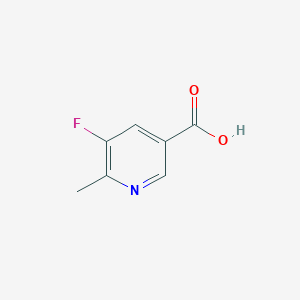

![1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1442120.png)
